

Application Note: Streamlined Synthesis of Fluorescent Probes Using Azido-PEG4-PFP Ester

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Compound of Interest		
Compound Name:	Azido-PEG4-PFP ester	
Cat. No.:	B605859	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise labeling of biomolecules with fluorescent reporters is fundamental to understanding complex biological processes. **Azido-PEG4-PFP ester** is a heterobifunctional crosslinker designed to facilitate a robust, two-step strategy for creating custom fluorescent probes. This linker features three key components:

- An Azide (N₃) group for highly specific "click chemistry" reactions with alkyne-modified molecules.[1][2]
- A Pentafluorophenyl (PFP) ester, a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines.[3][4] PFP esters offer superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[3][5][6]
- A hydrophilic tetraethylene glycol (PEG4) spacer that enhances the water solubility of the final conjugate, reduces potential steric hindrance, and minimizes non-specific interactions. [2][7]

This application note provides a detailed protocol for utilizing **Azido-PEG4-PFP ester** to first create an azide-activated fluorophore and subsequently conjugate it to a target biomolecule for

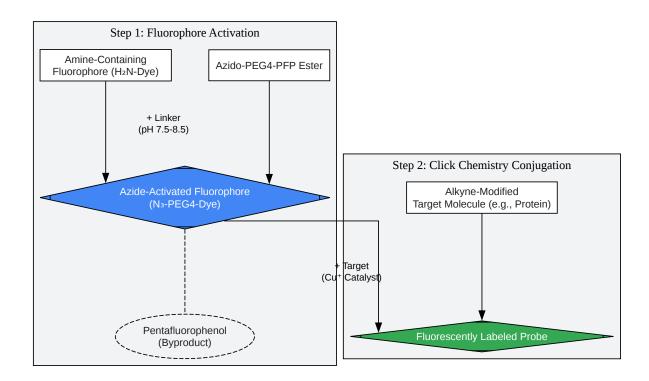


applications in cellular imaging and analysis.

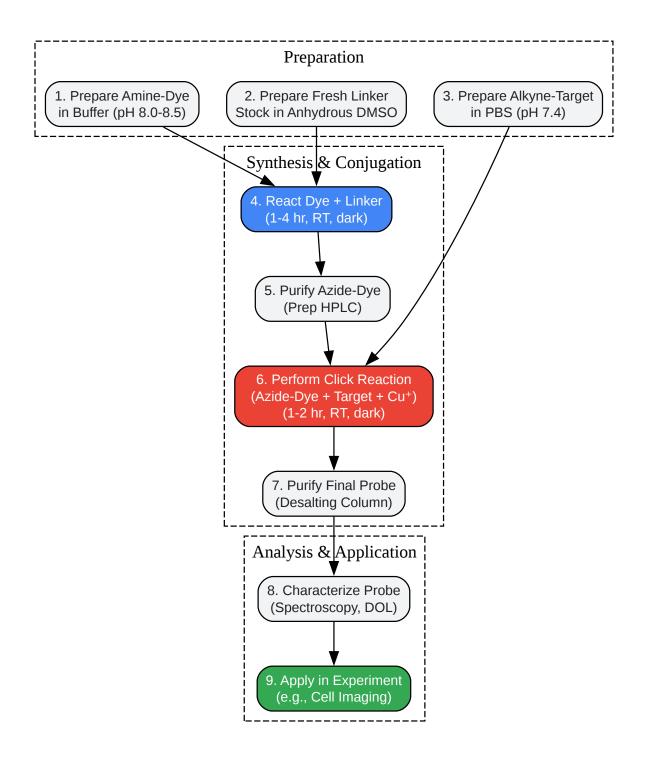
Principle of Technology

The core methodology involves a two-stage process. First, the amine-reactive PFP ester is conjugated to a fluorescent dye that contains a primary amine. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and an azide-functionalized fluorophore.[3] In the second stage, the azide group on the fluorophore is covalently linked to a target molecule (e.g., a protein, peptide, or nucleic acid) containing a complementary alkyne group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]









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